Polyglyceryl-4 stearate

Description

Properties

CAS No. |

68004-11-5 |

|---|---|

Molecular Formula |

C30H60O10 |

Molecular Weight |

580.8 g/mol |

IUPAC Name |

[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate |

InChI |

InChI=1S/C30H60O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(36)40-25-29(35)24-39-23-28(34)22-38-21-27(33)20-37-19-26(32)18-31/h26-29,31-35H,2-25H2,1H3 |

InChI Key |

FJRYZTSIHLRMMM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Polyglyceryl-4 stearate chemical structure and synthesis

An In-Depth Technical Guide to Polyglyceryl-4 Stearate (B1226849): Chemical Structure and Synthesis

Introduction

Polyglyceryl-4 stearate is a nonionic, lipophilic surfactant extensively utilized in the formulation of emulsions for the pharmaceutical, cosmetic, and food industries.[1] As a polyglycerol fatty acid ester, it is typically derived from vegetable sources.[1][2] This guide provides a detailed overview of its chemical structure, synthesis methodologies, and physicochemical properties, tailored for researchers, scientists, and professionals in drug development.

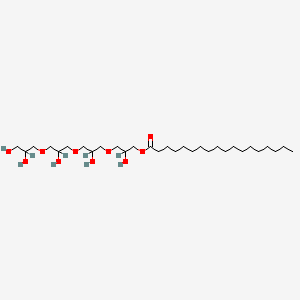

Chemical Structure

This compound consists of a hydrophilic polyglycerol head and a lipophilic stearic acid tail. The polyglycerol backbone is, on average, composed of four glycerin units.[1] This amphiphilic nature allows it to reduce the interfacial tension between oil and water, making it an effective emulsifying agent, particularly for water-in-oil (W/O) emulsions.[1]

IUPAC Name: [3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate[1][3]

Canonical SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(CO)O)O)O)O[3]

Key Structural Features:

-

Hydrophilic Head: The polyglycerol-4 moiety with multiple free hydroxyl groups provides water solubility.

-

Lipophilic Tail: The C18 saturated fatty acid chain of stearic acid provides oil solubility.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C30H60O10 | [1][3] |

| Molecular Weight | 580.8 g/mol | [1][3] |

| HLB Value | 6.0 | [1] |

| Appearance | Pale yellow to brownish-yellow liquid or white solid | [4][5] |

| Typical Concentration | 1-5% | [5] |

| Comedogenicity Rating | 1 (out of 5) | [6] |

Spectroscopic Data

Fourier-transform infrared (FTIR) spectroscopy is a key analytical technique for confirming the esterification of polyglycerol with stearic acid.

| Spectral Region | Absorption Band | Functional Group | Significance |

| 1740 cm⁻¹ | Strong, sharp peak | C=O (carbonyl) | Confirms the presence of the ester linkage.[1] |

| 3200-3600 cm⁻¹ | Broad band | O-H (hydroxyl) | Indicates unreacted hydroxyl groups on the polyglycerol backbone. The intensity can suggest the degree of esterification.[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several pathways, primarily direct esterification, transesterification, and enzymatic synthesis.[1]

Synthesis Pathways Overview

Caption: Overview of this compound Synthesis Pathways.

Experimental Protocols

This method involves the direct reaction of polyglycerol-4 with stearic acid, typically at high temperatures and under vacuum to remove the water formed, driving the reaction to completion.[1] Acid or base catalysts are commonly employed.[1]

Protocol: Partial Esterification using Ca(OH)₂ and H₃PO₄ Catalysts[4]

-

Materials:

-

Glycerol (B35011) monoester of stearic acid (90%): 1790g

-

Glycerol: 920g

-

Calcium hydroxide (B78521) (Ca(OH)₂), dry: 30g

-

Phosphoric acid (H₃PO₄), 25%: 30g

-

Water

-

-

Procedure:

-

Pre-mix the glycerol monoester of stearic acid and glycerol and heat to 100°C under a nitrogen atmosphere.

-

Prepare the catalyst by dispersing Ca(OH)₂ in 52g of water with stirring. Slowly add the 25% H₃PO₄ solution (pre-mixed with 60g of water) to the Ca(OH)₂ dispersion while stirring for 30 minutes.

-

Add the prepared catalyst mixture to the heated glycerol monoester mixture at 100°C.

-

Gradually apply a vacuum to the reaction vessel while increasing the temperature.

-

Over a period of 3 hours, reach a maximum vacuum of 23 inches of Hg and a temperature of 230°C. During this time, approximately 160g of water will be collected.

-

Maintain these conditions for an additional 3 hours, collecting a total of approximately 310g of water.

-

The resulting product is this compound.

-

-

Note: The heating rate and the rate of vacuum increase are critical for the reproducibility and final composition of the product. The vapor temperature should be maintained between 100°C and 105°C.[4]

Enzymatic synthesis is a greener alternative to chemical methods, offering milder reaction conditions, reduced byproduct formation, and lower energy consumption.[1] Immobilized lipases are frequently used as biocatalysts.[1][7]

Protocol: Lipase-Catalyzed Esterification[7][8]

-

Materials:

-

Polyglycerol-4

-

Stearic acid

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

-

Procedure:

-

Combine polyglycerol-4 and stearic acid in a suitable molar ratio (e.g., 1:1.8) in a reaction flask.

-

Add the immobilized lipase (e.g., 2.7% w/w).

-

Heat the mixture to a moderate temperature (e.g., 80°C).

-

Apply a vacuum and/or pass a stream of inert gas (e.g., nitrogen) through the mixture to remove the water produced during the reaction.

-

Maintain the reaction under these conditions with stirring until the desired degree of esterification is achieved.

-

The immobilized enzyme can be recovered by filtration for reuse.

-

Synthesis Workflow Diagram

Caption: Comparative Workflow for Chemical vs. Enzymatic Synthesis.

Applications in Research and Development

This compound is a valuable tool for formulation scientists due to its excellent emulsifying properties, stability in the presence of salts and acids, and favorable safety profile.[1][9] It is commonly used in the development of:

Its ability to form stable emulsions makes it a key ingredient in creating delivery systems for active pharmaceutical ingredients and in the formulation of complex cosmetic textures.[6][9]

References

- 1. This compound [benchchem.com]

- 2. This compound - Greengredients® [greengredients.it]

- 3. guidechem.com [guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. polyglycerine.com [polyglycerine.com]

- 6. deascal.com [deascal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. specialchem.com [specialchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Polyglyceryl-4 Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyglyceryl-4 stearate (B1226849) is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries as an emulsifying agent.[1][2] It belongs to the class of polyglyceryl fatty acid esters (PGFEs), which are known for their versatility, mildness, and biodegradability.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of Polyglyceryl-4 stearate, offering valuable data for formulation scientists and researchers in drug development.

Chemically, this compound is the esterification product of polyglycerol-4 and stearic acid.[5] The polyglycerol backbone provides the hydrophilic portion of the molecule, while the stearic acid tail imparts lipophilic characteristics. This amphiphilic nature allows it to reduce the interfacial tension between oil and water phases, thereby stabilizing emulsions.[1][2][5]

Physicochemical Properties

The functional performance of this compound in various formulations is dictated by its physicochemical properties. This section summarizes the key quantitative data available for this emulsifier.

Data Summary

| Property | Value/Description | References |

| Chemical Name | Octadecanoic acid, monoester with tetraglycerol | [6] |

| INCI Name | This compound | [7] |

| CAS Numbers | 68004-11-5, 26855-44-7, 37349-34-1 | [6][8] |

| Molecular Formula | C30H60O10 | [9][10] |

| Molecular Weight | Approximately 580.79 g/mol | [9][10] |

| Appearance | Pale yellow to light yellow liquid to solid | [7] |

| HLB Value | Approximately 6.0 | [1][7] |

| Solubility | Generally dispersible in water and soluble in oils. | [11][12] |

| Melting Point | Not consistently reported; varies with purity and composition. | |

| Critical Micelle Concentration (CMC) | Data not available in the reviewed literature. | |

| Surface Tension | Data not available in the reviewed literature. | |

| Saponification Value | Varies by manufacturer specifications. | [1] |

| Acid Value | Varies by manufacturer specifications. | [1] |

Experimental Protocols for Characterization

Precise characterization of this compound is crucial for ensuring batch-to-batch consistency and predicting its performance in formulations. The following are detailed methodologies for determining its key physicochemical properties.

Determination of Hydrophilic-Lipophilic Balance (HLB) Value

The HLB value is a critical parameter for selecting the appropriate emulsifier for a given application. For polyglyceryl esters, the HLB value can be experimentally determined using the saponification method.

Principle: The HLB is calculated based on the saponification value of the ester and the acid value of the fatty acid used in its synthesis.

Experimental Protocol:

-

Determine the Saponification Value (S):

-

Accurately weigh a known amount of this compound into a flask.

-

Add a standardized solution of alcoholic potassium hydroxide (B78521) (KOH).

-

Reflux the mixture for a specified time to ensure complete saponification.

-

Titrate the excess KOH with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., phenolphthalein).

-

A blank titration without the sample is performed under the same conditions.

-

The saponification value is calculated using the following formula: S = (B - A) * N * 56.1 / W Where:

-

A = volume (mL) of HCl solution used for the sample

-

B = volume (mL) of HCl solution used for the blank

-

N = normality of the HCl solution

-

W = weight (g) of the sample

-

-

-

Determine the Acid Value (A) of Stearic Acid:

-

The acid value of the starting stearic acid raw material is determined by titrating a known weight of the acid with a standardized solution of KOH.

-

-

Calculate the HLB Value:

-

The HLB value is calculated using Griffin's formula: HLB = 20 * (1 - S / A)

-

Determination of Melting Point

The melting point provides an indication of the physical state and purity of the substance. For waxy solids like some grades of this compound, the capillary method is suitable.

Principle: This method involves observing the temperature at which the substance transitions from a solid to a liquid inside a sealed capillary tube when heated at a controlled rate.

Experimental Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube.

-

Apparatus: A melting point apparatus equipped with a calibrated thermometer or an automated system with video monitoring is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Determination of Critical Micelle Concentration (CMC)

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Experimental Protocol (Surface Tensiometry):

-

Solution Preparation: A series of aqueous solutions of this compound with varying concentrations are prepared.

-

Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the graph.

Determination of Surface Tension

The ability of this compound to reduce the surface tension of a solution is fundamental to its function as an emulsifier.

Principle: Surface tension is the force per unit length at the surface of a liquid that opposes the expansion of the surface area. It can be measured using various techniques.

Experimental Protocol (Pendant Drop Method):

-

Apparatus: A goniometer/tensiometer equipped with a camera and software for drop shape analysis.

-

Procedure: A drop of an aqueous solution of this compound of a known concentration is formed at the tip of a needle.

-

Analysis: The shape of the pendant drop is captured by the camera. The software analyzes the drop profile, which is governed by the balance between gravitational forces and surface tension, to calculate the surface tension value.

Visualizations

Logical Relationship of this compound Properties

Caption: Logical flow from synthesis to the functional application of this compound.

Experimental Workflow for Emulsion Formulation and Characterization

Caption: A typical experimental workflow for creating and evaluating an emulsion stabilized with this compound.

Signaling Pathways

As an inert pharmaceutical excipient and cosmetic ingredient, this compound is not known to be involved in any biological signaling pathways. Its primary role is to act as a formulation aid, and it is selected for its lack of pharmacological activity.

Conclusion

This compound is a valuable non-ionic surfactant with well-established emulsifying properties, particularly for water-in-oil systems. While some of its physicochemical parameters like the HLB value are documented, a comprehensive public database of properties such as a precise melting point, CMC, and surface tension is lacking. The experimental protocols detailed in this guide provide a framework for researchers and formulation scientists to thoroughly characterize this compound, enabling its effective and consistent application in the development of stable and high-quality pharmaceutical and cosmetic products. Further research to establish a more complete physicochemical profile of this versatile excipient would be beneficial to the scientific community.

References

- 1. This compound [benchchem.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. deascal.com [deascal.com]

- 6. parchem.com [parchem.com]

- 7. NIKKOL Tetraglyn 1-SV (this compound)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 8. incibeauty.com [incibeauty.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound CAS#: 68004-11-5 [m.chemicalbook.com]

- 11. polyglycerine.com [polyglycerine.com]

- 12. This compound - Greengredients® [greengredients.it]

An In-depth Technical Guide to the Mechanism of Action of Polyglyceryl-4 Stearate as an Emulsifier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyglyceryl-4 stearate (B1226849) is a non-ionic emulsifier widely utilized in the pharmaceutical, cosmetic, and food industries for its ability to create stable oil-in-water (O/W) and water-in-oil (W/O) emulsions.[1] Derived from natural and renewable sources, it is an ester of stearic acid and polyglycerol-4.[1] Its biocompatibility and favorable safety profile make it a preferred choice in formulations intended for topical and oral administration. This technical guide provides a comprehensive overview of the core mechanism of action of Polyglyceryl-4 stearate as an emulsifier, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Chemical Structure and Physicochemical Properties

The emulsifying properties of this compound are intrinsically linked to its amphiphilic molecular structure. The molecule consists of a hydrophilic polyglycerol-4 head group and a lipophilic stearic acid tail. The polyglycerol moiety, composed of four repeating glycerol (B35011) units, imparts water solubility, while the long-chain saturated fatty acid (stearic acid) provides affinity for oil phases.[1] This dual nature allows the molecule to position itself at the oil-water interface, reducing the interfacial tension between the two immiscible phases.[1]

Key Physicochemical Parameters

A summary of the key physicochemical parameters for this compound is presented in Table 1. The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter that indicates the emulsifier's preference for either the oil or water phase. With an HLB value typically around 6.0, this compound is considered a lipophilic emulsifier, making it particularly effective for forming stable W/O emulsions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Typical Value/Range | Significance in Emulsification |

| Hydrophilic-Lipophilic Balance (HLB) | ~ 6.0 | Indicates a preference for the oil phase, making it a suitable emulsifier for W/O emulsions.[1] |

| Molecular Weight | Varies (depends on polymerization) | Influences packing at the interface and steric hindrance. |

| Critical Micelle Concentration (CMC) | Not widely reported for this compound specifically, but for polyglyceryl esters, it is influenced by the degree of polymerization of the polyglycerol head and the length of the fatty acid chain. | The concentration at which the emulsifier molecules begin to form micelles in the continuous phase. |

| Interfacial Tension Reduction | Significantly reduces oil-water interfacial tension. For a similar molecule, Polyglyceryl-2 stearate, the interfacial tension of a sunflower oil/water system was reduced from approximately 20 mN/m to 2 mN/m as the concentration increased. | The primary mechanism for facilitating the formation of fine droplets during emulsification. |

Mechanism of Emulsion Formation and Stabilization

The role of this compound as an emulsifier can be understood through a two-stage process: initial emulsion formation and long-term stabilization.

Emulsion Formation: Reduction of Interfacial Tension

During the emulsification process, mechanical energy is applied to break down the dispersed phase into smaller droplets within the continuous phase. This compound facilitates this process by adsorbing at the newly created oil-water interface. The presence of the emulsifier molecules at the interface lowers the interfacial tension, which is the energy required to increase the interfacial area. By reducing this energy barrier, smaller droplets can be formed with less mechanical input.

Emulsion Stabilization: Steric Hindrance

Once the emulsion is formed, this compound plays a crucial role in preventing the droplets of the dispersed phase from coalescing and leading to phase separation. The primary mechanism of stabilization is steric hindrance. The bulky polyglycerol head groups of the emulsifier molecules extend into the continuous phase, creating a hydrated layer around the droplets. When two droplets approach each other, the overlap of these polyglycerol chains results in a repulsive force, preventing them from coming into close contact and merging. This steric barrier is effective in maintaining the integrity of the individual droplets and ensuring the long-term stability of the emulsion.

Diagram 1: Emulsion Stabilization by this compound

References

Polyglyceryl-4 Stearate: A Comprehensive Technical Guide to its HLB Value and Significance in Formulation Science

For Immediate Release

This technical guide provides an in-depth analysis of Polyglyceryl-4 Stearate, a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries. This document, intended for researchers, scientists, and drug development professionals, elucidates the core properties of this compound, with a particular focus on its Hydrophilic-Lipophilic Balance (HLB) value and the profound implications for emulsion technology.

Introduction to this compound

This compound is a polyglyceryl ester, synthesized from the esterification of polyglycerol-4 and stearic acid.[1] Its amphiphilic nature, possessing both a hydrophilic polyglycerol head and a lipophilic stearic acid tail, allows it to function as a highly effective emulsifier, facilitating the dispersion of immiscible liquids such as oil and water.[1] This versatile ingredient is derived from vegetable sources, making it a desirable component in formulations aiming for natural and sustainable compositions.[2]

Physicochemical Properties

The functional characteristics of this compound are defined by its physicochemical properties. A summary of these properties is presented in the table below.

| Property | Value/Description | References |

| Chemical Name | Octadecanoic acid, monoester with tetraglycerol | [] |

| INCI Name | This compound | |

| CAS Number | 91744-59-9 | |

| Molecular Formula | C30H60O10 (representative) | |

| Molecular Weight | ~580.8 g/mol | |

| Appearance | Pale yellow to light amber viscous liquid or waxy solid | [4] |

| HLB Value | 6 - 8.5 (application dependent) | [5] |

| Solubility | Dispersible in water and oil | [2][6] |

| Comedogenicity Rating | 1 (Low) | [1] |

The Hydrophilic-Lipophilic Balance (HLB) Value

The HLB value is a critical parameter for the selection of emulsifiers. It is an empirical scale that reflects the balance between the hydrophilic and lipophilic portions of a surfactant molecule.

HLB Value of this compound

The reported HLB value for this compound typically ranges from 6 to 8.5. This variation can be attributed to differences in the degree of polymerization of the glycerol (B35011) units and the degree of esterification, as well as the specific methodology used for its determination. A lower HLB value, around 6, indicates a greater lipophilic character, making it suitable for forming water-in-oil (W/O) emulsions.[5] Conversely, a higher HLB value leans towards a more hydrophilic nature, favoring the formation of oil-in-water (O/W) emulsions.

Significance of the HLB Value in Emulsion Formulation

The HLB system is instrumental in predicting the suitability of a surfactant for a particular application. For the creation of a stable emulsion, the HLB value of the emulsifier should align with the required HLB (rHLB) of the oil phase. The ability to function effectively across a range of HLB values underscores the versatility of this compound as a primary or co-emulsifier in a variety of formulations.

Synthesis of this compound

This compound is primarily synthesized through the direct esterification of polyglycerol-4 with stearic acid. This reaction can be catalyzed chemically or enzymatically.

Figure 1: Synthesis of this compound via Esterification.

Experimental Protocol: Chemical Synthesis

A general procedure for the chemical synthesis of this compound is as follows:

-

Reactant Preparation: Polyglycerol-4 and stearic acid are charged into a reaction vessel in a predetermined molar ratio.

-

Catalyst Addition: An acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydroxide) is added to the mixture.

-

Reaction Conditions: The reactor is heated to a temperature range of 180-240°C under a nitrogen atmosphere to prevent oxidation.

-

Water Removal: The water produced during the esterification is continuously removed via distillation, often under reduced pressure, to drive the reaction to completion.

-

Monitoring: The reaction progress is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches the target specification.

-

Purification: The crude product is then purified, which may involve neutralization, filtration, and deodorization steps.

Mechanism of Emulsification

This compound stabilizes emulsions by adsorbing at the oil-water interface, thereby reducing the interfacial tension. Its amphiphilic structure orients the hydrophilic polyglycerol head towards the aqueous phase and the lipophilic stearic acid tail towards the oil phase, forming a protective film around the dispersed droplets and preventing their coalescence.

Figure 2: Molecular orientation of this compound at the oil-water interface.

Experimental Protocols for Emulsion Characterization

Determination of HLB Value

The experimental determination of the required HLB of an oil can be performed by preparing a series of emulsions with varying HLB values and observing their stability.

Figure 3: Workflow for the experimental determination of the required HLB of an oil.

Droplet Size Analysis

The droplet size distribution of an emulsion is a critical indicator of its stability and performance. Dynamic Light Scattering (DLS) is a common technique for this analysis.

Protocol for Droplet Size Measurement by DLS:

-

Sample Preparation: The emulsion is diluted with an appropriate solvent (the continuous phase) to a concentration suitable for DLS analysis, ensuring that the dilution does not affect the emulsion's stability.

-

Instrument Setup: The DLS instrument is calibrated and the measurement parameters (e.g., temperature, scattering angle) are set.

-

Measurement: The diluted sample is placed in a cuvette and inserted into the instrument. The instrument's laser illuminates the sample, and the scattered light is detected.

-

Data Analysis: The fluctuations in the scattered light intensity are analyzed to determine the diffusion coefficient of the droplets, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation. The result is typically presented as a size distribution histogram or curve.

Emulsion Stability Testing

Accelerated stability testing is employed to predict the long-term stability of an emulsion.[7]

Protocol for Accelerated Stability Testing:

-

Sample Storage: Samples of the emulsion are stored in their final packaging at various controlled temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).[2]

-

Evaluation Intervals: The samples are evaluated at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).

-

Parameters Monitored: At each interval, the following parameters are assessed:

-

Physical Appearance: Color, odor, and signs of phase separation, creaming, or sedimentation.

-

Physicochemical Properties: pH, viscosity, and density.

-

Microscopic Examination: Changes in droplet size and morphology.

-

-

Data Analysis: The changes in the monitored parameters over time are analyzed to predict the shelf life of the product under normal storage conditions.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable excipient in a wide range of applications:

-

Pharmaceutical Formulations: As a stabilizer for emulsions, creams, and lotions for topical and transdermal drug delivery. Its low irritation potential makes it suitable for sensitive skin formulations.

-

Cosmetic Products: Widely used in skincare and makeup products to create stable and aesthetically pleasing emulsions.[1]

-

Food Technology: As a food-grade emulsifier in various products to improve texture and stability.

Conclusion

This compound is a versatile and effective nonionic surfactant with a favorable safety profile. Its significance in formulation science is largely dictated by its HLB value, which determines its emulsifying properties. A thorough understanding of its physicochemical characteristics and the application of robust experimental protocols for emulsion characterization are essential for the successful development of stable and efficacious products for the pharmaceutical, cosmetic, and food industries.

References

A Technical Guide to the Spectroscopic Analysis of Polyglyceryl-4 Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Polyglyceryl-4 Stearate (B1226849) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The document outlines detailed experimental protocols, presents quantitative spectroscopic data, and includes visualizations to illustrate key concepts and workflows relevant to the analysis of this nonionic surfactant. Polyglyceryl-4 stearate is a versatile emulsifier used in various formulations, including those for drug delivery, and its structural integrity is crucial for its function.

Introduction to this compound

This compound is a diester of stearic acid and polyglycerin-4. Its amphiphilic nature, with a hydrophilic polyglycerol head and a lipophilic stearate tail, allows it to act as an effective water-in-oil (W/O) emulsifier. This property is fundamental to its application in creating stable emulsions in pharmaceutical and cosmetic formulations. Spectroscopic analysis is essential for confirming the molecular structure, identifying functional groups, and ensuring the quality and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the carbon and proton environments within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (B1202638) (TMS) as an internal standard

-

NMR tubes (5 mm)

-

Volumetric flask and pipette

Instrumentation:

-

500 MHz NMR Spectrometer with a 5-mm indirect detection probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096 (or more to achieve adequate signal-to-noise)

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 200 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

-

Calibrate the ¹³C spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in the polyglycerol backbone and the stearate chains.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~0.88 | Triplet | Terminal methyl protons (-CH₃) of the stearate chain. |

| ~1.25 | Multiplet | Methylene (B1212753) protons (-(CH₂)n-) of the stearate chain. |

| ~1.62 | Multiplet | Methylene protons β to the carbonyl group (-CH₂-CH₂-COO-). |

| ~2.32 | Triplet | Methylene protons α to the carbonyl group (-CH₂-COO-). |

| 3.40 - 4.20 | Complex Multiplet | Protons of the polyglycerol backbone (-CH₂-CH(OH)-). |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~14.1 | Terminal methyl carbon (-CH₃) of the stearate chain. |

| 22.7 - 31.9 | Methylene carbons (-(CH₂)n-) of the stearate chain. |

| ~34.0 | Methylene carbon α to the carbonyl group (-CH₂-COO-). |

| 60.0 - 80.0 | Carbons of the polyglycerol backbone. |

| ~173.0 | Carbonyl carbon (-COO-) of the ester group. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in this compound, confirming its ester structure and the presence of hydroxyl groups.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an FTIR spectrum of this compound to identify its characteristic functional groups.

Instrumentation:

-

FTIR Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the viscous this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum.

-

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32

-

-

Data Processing:

-

The instrument software will automatically perform a background subtraction.

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.

-

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands that confirm its chemical structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretching vibrations of the hydroxyl groups in the polyglycerol backbone. |

| 2920, 2850 | Strong, Sharp | C-H stretching vibrations of the methylene groups in the stearate chain. |

| ~1735 | Strong, Sharp | C=O stretching vibration of the ester carbonyl group. |

| ~1160 | Strong | C-O stretching vibration of the ester linkage. |

Visualizations

Emulsification Mechanism of this compound

This compound facilitates the formation of a stable water-in-oil emulsion by positioning itself at the interface between the oil and water phases. The hydrophilic polyglycerol head orients towards the water droplets, while the lipophilic stearate tail extends into the surrounding oil phase, reducing the interfacial tension and preventing the coalescence of the water droplets.

Caption: Emulsification mechanism of this compound at an oil-water interface.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound, from sample preparation to final structural confirmation.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound by NMR and IR is a robust methodology for its structural characterization and quality control. The data and protocols presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively analyze this important emulsifier, ensuring its suitability for various applications.

Thermal Analysis of Polyglyceryl-4 Stearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of Polyglyceryl-4 Stearate using Differential Scanning Calorimetry (DSC). This compound is a versatile non-ionic emulsifier widely used in the pharmaceutical, cosmetic, and food industries for its stabilizing properties in emulsions.[1][2] Understanding its thermal behavior is critical for formulation development, processing, and stability assessment.

Representative Thermal Properties of this compound

This compound can exist in various physical forms at room temperature, from a pale yellow to brownish-yellow liquid to a viscous paste or a waxy solid, depending on its specific composition and purity.[3][4] For solid or semi-solid grades, DSC analysis is expected to reveal key thermal transitions. The following table summarizes representative quantitative data anticipated from a DSC analysis of a solid grade of this compound, based on data from similar stearate-based emulsifiers like Glyceryl Monostearate and Polyglyceryl-3 Stearate.[5][6][7][8][9][10][11]

| Thermal Property | Symbol | Representative Value Range | Unit | Significance in Formulation |

| Melting Onset Temperature | Tonset | 45 - 55 | °C | Indicates the initiation of melting, crucial for determining processing temperatures. |

| Peak Melting Temperature | Tm | 50 - 65 | °C | Represents the temperature of maximum melting rate, affecting texture and stability. |

| Enthalpy of Fusion | ΔHm | 100 - 180 | J/g | Quantifies the energy required for melting, related to the degree of crystallinity. |

| Crystallization Onset Temperature | Tc, onset | 40 - 50 | °C | Marks the beginning of solidification upon cooling, important for controlling crystallization during manufacturing. |

| Peak Crystallization Temperature | Tc | 35 - 45 | °C | The temperature at which the crystallization rate is highest, influencing the final solid structure. |

| Enthalpy of Crystallization | ΔHc | -100 to -180 | J/g | The energy released during crystallization, related to the extent and nature of the crystalline phase formed. |

Note: The data presented is representative and should be confirmed by experimental analysis for any specific grade of this compound.

Experimental Protocol for DSC Analysis

This section details a standard methodology for conducting a DSC analysis of this compound.

1. Instrumentation and Calibration:

-

A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling accessory is required.

-

Calibration of the instrument for temperature and enthalpy should be performed using certified standards (e.g., indium) prior to sample analysis.

2. Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatiles during the experiment.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

3. DSC Measurement Conditions:

-

Purge Gas: Inert gas, typically nitrogen, at a flow rate of 50 mL/min to provide a stable thermal environment.

-

Temperature Program:

-

Equilibration: Hold the sample at 25 °C for 5 minutes to ensure thermal equilibrium.

-

Heating Scan: Heat the sample from 25 °C to 100 °C at a constant rate of 10 °C/min. This scan will provide information on the melting behavior.

-

Isothermal Hold: Hold the sample at 100 °C for 5 minutes to erase any previous thermal history.

-

Cooling Scan: Cool the sample from 100 °C to 0 °C at a constant rate of 10 °C/min. This scan will reveal the crystallization behavior.

-

Second Heating Scan: Heat the sample from 0 °C to 100 °C at a constant rate of 10 °C/min. This scan is important for observing any changes in thermal behavior due to the controlled cooling and can provide insights into polymorphic transitions.

-

4. Data Analysis:

-

The resulting heat flow as a function of temperature (thermogram) is analyzed to determine the key thermal events.

-

Melting Point (Tm): Determined as the peak maximum of the endothermic melting event.

-

Enthalpy of Fusion (ΔHm): Calculated by integrating the area under the melting peak.

-

Crystallization Temperature (Tc): Determined as the peak maximum of the exothermic crystallization event.

-

Enthalpy of Crystallization (ΔHc): Calculated by integrating the area under the crystallization peak.

-

Glass Transition Temperature (Tg): If the material is amorphous or semi-crystalline, a step change in the baseline of the thermogram may be observed, which corresponds to the glass transition.

Visualizing the DSC Experimental Workflow

The following diagram illustrates the logical flow of a typical DSC experiment for the thermal analysis of this compound.

Caption: Workflow for DSC analysis of this compound.

Conclusion

The thermal analysis of this compound by DSC provides invaluable data for its application in various formulations. While direct experimental data is sparse, a representative thermal profile can be inferred from related compounds. The detailed experimental protocol provided in this guide offers a robust starting point for researchers and scientists to characterize the specific grade of this compound used in their formulations, ensuring optimal performance and stability of the final product.

References

- 1. This compound [benchchem.com]

- 2. NIKKOL Tetraglyn 1-SV (this compound)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 3. rawsource.com [rawsource.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. HallStar® PG3-S | Hallstar BPC [hallstarbeauty.com]

An In-depth Technical Guide to the Solubility Characteristics of Polyglyceryl-4 Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Polyglyceryl-4 Stearate (B1226849), a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes qualitative information and outlines detailed experimental protocols for determining its solubility in various solvents.

Introduction to Polyglyceryl-4 Stearate

This compound is a versatile emulsifier derived from the esterification of polyglycerin-4 and stearic acid. Its amphiphilic nature, possessing both a hydrophilic polyglyceryl head and a lipophilic stearate tail, allows it to be an effective agent for creating and stabilizing emulsions.[1][2] The balance of these properties, often quantified by the Hydrophilic-Lipophilic Balance (HLB) value, dictates its behavior in different solvent systems. The typical HLB value for this compound is around 5-6, categorizing it as a lipophilic surfactant suitable for water-in-oil (W/O) emulsions.[3]

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application in various formulations. Generally, it is described as having good water solubility and being dispersible in oils.[4][5] The physical and chemical properties, including solubility, are dependent on the degree of polymerization of the polyglycerol and the fatty acid chain used.[6] An increase in the molecular weight of the polyglycerol moiety leads to higher hydrophilicity.[6]

Qualitative Solubility Data

Based on available technical literature, the solubility of this compound in common solvents can be summarized as follows:

| Solvent System | Solvent Examples | Qualitative Solubility Description |

| Aqueous Systems | Water, Saline Solutions | Generally described as having "good water solubility."[4][5] It is likely to form dispersions or micellar solutions depending on the concentration and temperature. |

| Polar Organic Solvents | Ethanol, Propylene Glycol, Glycerol | Expected to be soluble or dispersible, particularly with heating, due to the presence of hydroxyl groups in both the solvent and the polyglyceryl head of the surfactant. |

| Non-Polar Organic Solvents & Oils | Mineral Oil, Isopropyl Myristate, Vegetable Oils | Described as a "lipophilic" surfactant and "dispersible in oils," indicating good solubility in these types of solvents.[7][8] |

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Observations |

| Water | 25 | Data not available | Forms a dispersion/solution |

| Ethanol | 25 | Data not available | - |

| Propylene Glycol | 25 | Data not available | - |

| Glycerol | 25 | Data not available | - |

| Mineral Oil | 25 | Data not available | - |

| Isopropyl Myristate | 25 | Data not available | - |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is required. The following protocols describe standard methods for determining the solubility of a surfactant in various solvents.

Gravimetric Method for Isothermal Solubility

This method determines the saturation solubility of this compound in a solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, mineral oil)

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Drying oven

-

Vials with screw caps

Procedure:

-

Add an excess amount of this compound to a known mass of the selected solvent in a sealed vial.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vial to separate the undissolved solute from the saturated solution.

-

Carefully extract a known mass of the clear supernatant.

-

Evaporate the solvent from the supernatant in a pre-weighed dish using a drying oven at a temperature that will not degrade the this compound.

-

Weigh the dish containing the dry residue.

-

Calculate the solubility in g/100g of solvent.

Caption: Experimental workflow for the gravimetric determination of solubility.

Turbidimetric Method (Relative Solubility Number - RSN)

The Relative Solubility Number (RSN) is a measure of the hydrophilicity of a nonionic surfactant. It is determined by titrating a solution of the surfactant in a non-polar solvent with water until persistent turbidity is observed.

Materials:

-

This compound

-

Dioxane

-

Toluene

-

Distilled water

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Prepare a solution by dissolving 1 gram of this compound in 30 mL of a 96:4 (v/v) dioxane/toluene mixture.

-

Place the beaker on a magnetic stirrer and begin gentle agitation.

-

Titrate the solution with distilled water from a burette.

-

Observe the solution for the first sign of persistent turbidity.

-

The volume of water (in mL) added to reach this endpoint is the Relative Solubility Number (RSN). A higher RSN value indicates greater water solubility.

Caption: Logical workflow for determining the Relative Solubility Number (RSN).

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of nonionic surfactants in both aqueous and organic solvents increases with temperature.

-

pH: While this compound is a nonionic surfactant, extreme pH values could potentially lead to hydrolysis of the ester linkage over time, affecting its structure and solubility.

-

Presence of Electrolytes: High concentrations of salts can "salt out" nonionic surfactants from aqueous solutions, reducing their solubility.

-

Solvent Polarity: As an amphiphilic molecule, the polarity of the solvent will significantly impact its solubility, with higher affinity for solvents of similar polarity to its respective hydrophilic or lipophilic moieties.

Conclusion

This compound is a valuable emulsifier with a solubility profile that allows for its use in a wide range of formulations. While detailed quantitative solubility data is not widely published, this guide provides a qualitative understanding of its solubility characteristics and outlines robust experimental protocols for its quantitative determination. Researchers and formulation scientists are encouraged to use these methodologies to generate specific solubility data tailored to their unique solvent systems and application requirements. This will enable a more precise and effective use of this compound in the development of stable and efficacious products.

References

- 1. deascal.com [deascal.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [benchchem.com]

- 4. polyglycerine.com [polyglycerine.com]

- 5. This compound - Greengredients® [greengredients.it]

- 6. guidechem.com [guidechem.com]

- 7. rawsource.com [rawsource.com]

- 8. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]

An In-depth Technical Guide to the Natural and Synthetic Sources of Polyglyceryl-4 Stearate

This technical guide provides a comprehensive overview of Polyglyceryl-4 Stearate (B1226849), a versatile non-ionic surfactant, for researchers, scientists, and drug development professionals. The guide details its origins from natural feedstocks and explores the various synthetic methodologies for its production, including both traditional chemical processes and greener enzymatic alternatives.

Introduction to Polyglyceryl-4 Stearate

This compound is a polyglycerol fatty acid ester (PGFE) widely utilized in the pharmaceutical, cosmetic, and food industries for its emulsifying, stabilizing, and viscosity-controlling properties.[1][2] It is the esterification product of polyglycerol-4 and stearic acid.[3][4] Its amphiphilic molecular structure, comprising a hydrophilic polyglycerol head and a lipophilic stearic acid tail, allows it to reduce the interfacial tension between oil and water phases, thereby creating stable emulsions.[3][4] This compound is valued for its mildness, safety, and compatibility with a wide range of formulations.[1][4]

Natural Sources of Feedstocks

This compound is derived from natural and renewable resources.[4] The two primary components, polyglycerol and stearic acid, are sourced from vegetable oils.[4][5]

-

Glycerol (B35011) : The precursor to polyglycerol, glycerol is a major byproduct of biodiesel production and can be obtained through the saponification or hydrolysis of vegetable oils such as rapeseed (Brassica Campestris) oil and sunflower oil.[3][5][6] The utilization of crude glycerol from biodiesel production is a prime example of waste valorization.[3]

-

Stearic Acid : This saturated fatty acid is also sourced from the saponification of various vegetable oils, with olive oil and palm oil being common sources.[5] Palm-free alternatives are increasingly being used to address sustainability concerns.[2]

The general process from natural sources to the final product is illustrated below.

Synthetic Methodologies

The synthesis of this compound is primarily achieved through the esterification of polyglycerol-4 with stearic acid. Two main synthetic routes are employed: chemical synthesis and enzymatic synthesis.

Chemical Synthesis

Traditional chemical synthesis involves the direct esterification or transesterification of polyglycerol-4 with stearic acid at high temperatures (160-230°C) and often under reduced pressure to remove the water byproduct and drive the reaction to completion.[3][7] This process typically utilizes acid or base catalysts.

-

Direct Esterification : This method involves the direct reaction between polyglycerol-4 and stearic acid.[3]

-

Transesterification : In this approach, an ester of stearic acid, such as methyl stearate, is reacted with polyglycerol-4.[3]

While effective, chemical synthesis can lead to a broader distribution of products and the formation of byproducts due to the high temperatures and lack of catalyst selectivity.[3][7]

Enzymatic Synthesis

Enzymatic synthesis is emerging as a "green" alternative to chemical methods.[3] This approach utilizes lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), as biocatalysts.[3][7] The reaction proceeds under milder conditions (e.g., 80°C) and can be conducted in a solvent-free system.[7][8]

The advantages of enzymatic synthesis include:

-

Mild Reaction Conditions : Lower temperatures lead to reduced energy consumption.[3]

-

High Specificity : Enzymes offer greater control over the esterification process, resulting in a more defined product with fewer byproducts.[3]

-

Greener Process : Avoids the use of harsh chemical catalysts and can be performed without organic solvents.[3]

-

Catalyst Reusability : Immobilized enzymes can be recovered and reused for multiple reaction cycles.[7]

Quantitative Data and Physicochemical Properties

The properties of this compound can vary depending on the source of the raw materials and the synthesis method. Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| Appearance | Pale yellow to brownish-yellow liquid | [9] |

| Molecular Formula | C30H60O10 | [3] |

| Molecular Weight | 580.8 g/mol | [3] |

| HLB Value | ~6.0 | [3] |

| Solubility | Dispersible in water | [10] |

| Comedogenicity Rating | 1 (Low) | [4] |

| Typical Concentration in Formulations | 1-5% | [2] |

Experimental Protocols

Chemical Synthesis Protocol Example

This protocol is an example of a chemical synthesis of this compound using Ca(OH)2 and H3PO4 as catalysts.[9]

-

Reactant Preparation : Pre-mix 1790g of 90% glycerol monoester of stearic acid with 920g of glycerol. Heat the mixture to 100°C under a nitrogen atmosphere.[9]

-

Catalyst Preparation : Disperse 30g of dry Ca(OH)2 in 52g of water with stirring. Slowly add a pre-mixed solution of 30g of 25% H3PO4 and 60g of water. Continue stirring for 30 minutes.[9]

-

Reaction Initiation : Add the prepared catalyst mixture to the heated reactants at 100°C.[9]

-

Esterification Reaction : Gradually heat the reaction mixture and apply a vacuum to remove the nitrogen. The first water distillate is collected at 120°C and 20 inches of vacuum.[9]

-

Reaction Completion : Over 3 hours, increase the temperature to 230°C and the vacuum to 23 inches. Maintain these conditions for an additional 3 hours until a total of 310g of water has been collected.[9]

-

Final Product : The resulting product is this compound. The saponification value may be adjusted by adding sodium hydroxide (B78521) or sodium carbonate after all the water has been collected.[9]

Enzymatic Synthesis Protocol Example

This protocol is a general example for the enzymatic synthesis of polyglycerol esters.[7][8]

-

Reactant and Enzyme Preparation : In a three-necked flask, combine polyglycerol-2 (1 mol), stearic acid (1.8 mol), and immobilized lipase Novozym 435 (2.7% w/w).[7]

-

Reaction Conditions : Heat the mixture to 80°C. Stir the reaction mixture with a nitrogen flow (1.5 L/min) and maintain a reduced pressure (30 mmHg) to facilitate the removal of water.[7][8]

-

Reaction Monitoring : Monitor the reaction progress by analyzing samples periodically using techniques such as thin-layer chromatography (TLC).

-

Enzyme Recovery : After the reaction is complete, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and stored for reuse.

-

Product Purification : The crude product can be purified using column chromatography on silica (B1680970) gel to separate the desired this compound from unreacted starting materials and byproducts.

Analytical Characterization

The structural integrity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used for detailed structural elucidation of the molecule.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify key functional groups. A strong absorption peak around 1740 cm⁻¹ confirms the presence of the ester carbonyl group (C=O), indicating successful esterification. A broad band between 3200-3600 cm⁻¹ corresponds to the O-H stretching of unreacted hydroxyl groups on the polyglycerol backbone.[3]

Applications in Drug Development

This compound serves as a key excipient in pharmaceutical formulations, particularly in the development of emulsions and nanostructured lipid carriers (NLCs) for drug delivery.[3][6] Its ability to form stable water-in-oil (W/O) emulsions makes it suitable for encapsulating both hydrophilic and lipophilic drug compounds.[3] Furthermore, its non-toxic and biodegradable nature makes it a favorable choice for various drug delivery systems.[3]

Conclusion

This compound is a valuable surfactant derived from natural, renewable feedstocks. The evolution of its synthesis from high-temperature chemical processes to milder, more specific enzymatic methods reflects a broader trend towards green chemistry in the pharmaceutical and chemical industries. A thorough understanding of its sources, synthesis, and physicochemical properties is essential for its effective application in research and drug development.

References

- 1. This compound Market to See Incredible Expansion [htfmarketinsights.com]

- 2. polyglycerine.com [polyglycerine.com]

- 3. This compound [benchchem.com]

- 4. deascal.com [deascal.com]

- 5. This compound - Greengredients® [greengredients.it]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. specialchem.com [specialchem.com]

Biocompatibility and Biodegradability of Polyglyceryl-4 Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyglyceryl-4 Stearate, a non-ionic surfactant derived from vegetable sources, is widely utilized in the cosmetic, pharmaceutical, and food industries as an emulsifier, stabilizer, and dispersant.[1][2][3] This technical guide provides an in-depth analysis of the biocompatibility and biodegradability of this compound, consolidating available data to inform its application in research, drug development, and cosmetic formulation. The information presented is based on comprehensive safety assessments and scientific literature, with a focus on providing clear, actionable data for technical audiences.

Chemical Identity

This compound is the ester of stearic acid and polyglycerin-4.[4] It is a complex mixture with an average of four glycerin units.[3] Its properties, including solubility, are dependent on the distribution of polyglyceryl esters and the fatty acid composition.[5]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| INCI Name | This compound |

| CAS Number | 26855-44-7; 68004-11-5; 37349-34-1 (generic)[6] |

| Chemical Formula | C30H60O10[3] |

| Molecular Weight | 580.8 g/mol [3] |

| Appearance | White solid[1] |

| Origin | Plant-based/Synthetic[7] |

Biocompatibility Profile

The biocompatibility of this compound has been extensively evaluated, primarily through its use in cosmetic formulations. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of a wide range of polyglyceryl fatty acid esters, including this compound, and has concluded them to be safe for use in cosmetics when formulated to be non-irritating.[6][8][9][10][11]

In Vitro Toxicity

Studies on polyglycerol esters of fatty acids (PGFAs) have been conducted to assess their potential toxicity in vitro. One study investigating PGFAs as excipients for pulmonary formulations found that cytotoxicity increased with the polarity of the PGFA molecules.[12] For the investigated PGFAs, concentrations up to 1 mg/ml were considered uncritical.[12]

Dermal Irritation and Sensitization

This compound is generally considered to be non-irritating and non-sensitizing to the skin.[1][13] However, as with any cosmetic ingredient, there is a potential for mild skin irritation, redness, itching, or contact dermatitis in some individuals.[13][14] It has a low comedogenic rating of 1 out of 5, indicating a low likelihood of clogging pores.[13][14]

Table 2: Summary of Dermal Irritation and Sensitization Studies on Polyglyceryl Esters

| Test Type | Test System | Ingredient(s) | Result |

| Skin Irritation | SkinEthic™ model | Apricot Kernel Oil Polyglyceryl-4 Esters, Palm Oil Polyglyceryl-4 Esters | Non-irritant[6][9] |

| Skin Irritation | EpiSkin™ model | Polyglyceryl-4 Laurate/Sebacate, Polyglyceryl-4 Laurate/Succinate | Non-irritant[6][9] |

| Skin Irritation | Rabbit | Polyglyceryl-4 Caprate | Not irritating[6][9] |

| Sensitization | Guinea Pig | Polyglyceryl-4 Caprate, Polyglyceryl-4 Isostearate | Not a sensitizer[6][9] |

Biodegradability

Experimental Methodologies

The following sections outline the general principles of the key experimental protocols used to assess the biocompatibility of this compound and related polyglyceryl esters.

In Vitro Cytotoxicity Assay

Figure 1: General workflow for an in vitro cytotoxicity assay.

-

Principle: To assess the potential of a substance to cause cell death.

-

General Protocol:

-

Cells (e.g., human lung epithelial cells A549) are seeded in microtiter plates and cultured until they reach a specific confluency.

-

The cells are then exposed to various concentrations of this compound.

-

After a defined incubation period, cell viability is assessed using methods such as the lactate (B86563) dehydrogenase (LDH) release assay or a dehydrogenase activity assay (e.g., WST-1).

-

The results are typically expressed as a percentage of viable cells compared to an untreated control.

-

Skin Irritation Testing (In Vitro)

Figure 2: General workflow for in vitro skin irritation testing.

-

Principle: To predict the potential of a substance to cause skin irritation using a reconstructed human epidermis model.

-

General Protocol (based on EpiSkin™ or SkinEthic™ models):

-

A reconstituted human epidermis tissue model is used.

-

This compound is applied topically to the tissue surface.

-

After a specific exposure and post-exposure incubation period, the viability of the tissue is determined, typically using the MTT assay.

-

The substance is classified as an irritant or non-irritant based on the mean tissue viability compared to a negative control.

-

Skin Sensitization Testing (Guinea Pig Maximization Test)

Figure 3: General workflow for the Guinea Pig Maximization Test.

-

Principle: To determine the potential of a substance to induce skin sensitization (allergic contact dermatitis).

-

General Protocol:

-

Induction Phase: Guinea pigs are initially exposed to this compound through intradermal injections (often with an adjuvant to enhance the immune response) followed by topical application.

-

Challenge Phase: After a rest period, the animals are challenged with a topical application of this compound.

-

Observation: The application sites are observed for signs of skin reactions (erythema and edema) at specific time points after the challenge.

-

The incidence and severity of the skin reactions in the test group are compared to a control group to classify the substance as a sensitizer or non-sensitizer.

-

Conclusion

This compound exhibits a favorable biocompatibility profile, characterized by low toxicity, and minimal potential for skin irritation and sensitization. Its derivation from natural and renewable resources contributes to its biodegradability, aligning with the principles of green chemistry. The available data supports its safe use in a variety of applications, including cosmetics and potentially as an excipient in drug delivery systems. Further research providing quantitative data on its biodegradation kinetics would be beneficial for a more comprehensive environmental risk assessment.

References

- 1. polyglycerine.com [polyglycerine.com]

- 2. NIKKOL Tetraglyn 1-SV (this compound)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 3. This compound [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. guidechem.com [guidechem.com]

- 6. cir-safety.org [cir-safety.org]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. researchgate.net [researchgate.net]

- 9. cir-safety.org [cir-safety.org]

- 10. Polyglyceryl-4 isostearate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Safety Assessment of Polyglyceryl Fatty Acid Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro toxicity screening of polyglycerol esters of fatty acids as excipients for pulmonary formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. deascal.com [deascal.com]

- 14. deascal.com [deascal.com]

- 15. researchgate.net [researchgate.net]

- 16. cir-safety.org [cir-safety.org]

Polyglyceryl-4 Stearate: A Technical Guide to Its Regulatory Status in Pharmaceuticals and Cosmetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyglyceryl-4 stearate (B1226849) is a versatile emulsifying and skin-conditioning agent derived from glycerin and stearic acid. This technical guide provides a comprehensive overview of its current regulatory status for use in both cosmetic and pharmaceutical applications. While Polyglyceryl-4 stearate is well-established and deemed safe for use in cosmetics by major regulatory bodies, its application in pharmaceuticals is not well-documented in leading international databases. This guide synthesizes available data on its safety, use, and the experimental protocols relevant to its assessment, presented in a format tailored for researchers and professionals in drug development and cosmetic science.

Introduction to this compound

This compound is a non-ionic surfactant belonging to the broader class of polyglyceryl esters. It is produced by the esterification of polyglycerin-4 with stearic acid. Its amphiphilic nature, with a hydrophilic polyglycerol head and a lipophilic stearic acid tail, allows it to effectively blend oil and water phases, making it a valuable ingredient in a wide range of product formulations.

Key Functions:

-

Emulsifier: Stabilizes oil-in-water (O/W) and water-in-oil (W/O) emulsions.

-

Skin-Conditioning Agent: Acts as an emollient, helping to soften and smooth the skin.

-

Surfactant: Reduces the surface tension between different components in a formulation.

Regulatory Status in Cosmetics

The use of this compound in cosmetic products is well-documented and has been subject to safety assessments by prominent regulatory bodies.

United States: Cosmetic Ingredient Review (CIR)

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of a wide range of polyglyceryl fatty acid esters, including this compound. The panel concluded that these ingredients are safe for use in cosmetics in the present practices of use and concentration when formulated to be non-irritating.[1] The safety assessment was based on a review of available data on chemistry, toxicology, and clinical studies.

European Union

In the European Union, this compound is a legally permitted cosmetic ingredient. Its functions are listed in the CosIng database as an emulsifying agent. As with all cosmetic ingredients in the EU, its safety is the responsibility of the manufacturer and is assessed as part of the cosmetic product safety report.

Usage Levels in Cosmetics

While the CIR has assessed the safety of this compound, specific maximum use concentrations across all cosmetic categories are not publicly detailed in the final reports. The data is collected from the industry through surveys conducted by the Personal Care Products Council (PCPC). However, information on related polyglyceryl esters provides an indication of typical use levels. For instance, Polyglyceryl-2 Triisostearate and Polyglyceryl-3 Diisostearate have been reported in leave-on formulations at concentrations up to 40% and 39%, respectively. It is important to note that the concentration of this compound will vary significantly depending on the formulation and intended use.

Table 1: Reported Functions of this compound in Cosmetics

| Function | Description |

| Emulsifying Agent | Helps to form intimate mixtures of immiscible liquids by altering the interfacial tension. |

| Skin-Conditioning Agent | Acts as an emollient, providing a softening and soothing effect on the skin. |

Regulatory Status in Pharmaceuticals

A thorough review of major international pharmaceutical excipient databases reveals a lack of specific approval or listing for this compound for use in pharmaceutical formulations.

United States: Food and Drug Administration (FDA)

As of the latest updates, this compound is not listed in the US Food and Drug Administration's (FDA) Inactive Ingredient Database (IID). The IID contains inactive ingredients present in FDA-approved drug products. The absence of this compound from this database suggests that it is not currently used as an excipient in any approved pharmaceutical products in the United States.

European Medicines Agency (EMA)

Similarly, a review of the European Medicines Agency's (EMA) list of approved excipients for medicinal products for human use does not show a specific entry for this compound. The EMA provides a list of excipients that have known actions or effects and require specific labeling, but this compound is not included.

Experimental Protocols for Safety Assessment

The safety of cosmetic ingredients like this compound is assessed through a battery of toxicological tests. The following are detailed methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (OECD Test Guideline 439)

This in vitro test method uses a reconstituted human epidermis (RhE) model to assess the skin irritation potential of a chemical.

-

Principle: The test chemical is applied topically to the RhE tissue. Skin irritation is identified by its ability to decrease cell viability below a defined threshold.

-

Methodology:

-

Tissue Preparation: The RhE tissues are received and pre-incubated in a defined culture medium.

-

Test Chemical Application: A precise amount of the test chemical (liquid or solid) is applied uniformly to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to fresh medium for a post-incubation period (e.g., 42 hours) to allow for recovery or manifestation of cytotoxic effects.

-

Viability Assessment: Cell viability is measured using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan (B1609692) salt. The formazan is then extracted, and its concentration is determined spectrophotometrically.

-

-

Data Interpretation: The percentage of viable cells in the test-chemical-treated tissues is calculated relative to the negative control. A mean viability of ≤ 50% is indicative of a skin irritant.

Skin Sensitization Testing

Several methods, both in vivo and in vitro, are available to assess the skin sensitization potential.

-

Principle: This in vivo mouse assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the dorsum of the ear.

-

Methodology:

-

Animal Selection: Typically, female CBA/J mice are used.

-

Dose Selection and Application: At least three concentrations of the test substance in a suitable vehicle, along with a vehicle control and a positive control, are prepared. The substance is applied to the dorsum of both ears daily for three consecutive days.

-

Cell Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously. After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by liquid scintillation counting.

-

-

Data Interpretation: A stimulation index (SI) is calculated for each treatment group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of ≥ 3 is considered a positive result for sensitization.

Recent guidelines focus on non-animal testing strategies that combine in chemico, in vitro, and in silico methods to predict skin sensitization potential by addressing key events in the Adverse Outcome Pathway (AOP) for skin sensitization. These can include:

-

Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C): An in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing cysteine or lysine, mimicking the covalent binding of haptens to skin proteins (the first key event in the AOP).

-

KeratinoSens™ Assay (OECD TG 442D): An in vitro method using a human keratinocyte cell line to measure the induction of genes that are regulated by the antioxidant/electrophile response element (ARE), which is a key event in keratinocyte activation.

Visualizations

Cosmetic Ingredient Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a cosmetic ingredient.

Caption: A generalized workflow for the safety assessment of cosmetic ingredients.

Conclusion

This compound has a well-established safety profile for use in cosmetic and personal care products, supported by the Cosmetic Ingredient Review. Its primary functions as an emulsifier and skin-conditioning agent make it a valuable component in a wide array of formulations.

In contrast, there is currently no evidence to support its use as a pharmaceutical excipient in major markets such as the United States and the European Union, as it is not listed in their respective inactive ingredient databases. Researchers and drug development professionals should be aware that the use of this compound in a pharmaceutical product would likely necessitate its qualification as a novel excipient, requiring a comprehensive set of safety and toxicological data to be submitted to regulatory authorities. The experimental protocols outlined in this guide provide a framework for the types of studies that would be required for such a submission.

References

Methodological & Application

Application Notes and Protocols for Preparing Stable Water-in-Oil (w/o) Emulsions Using Polyglyceryl-4 Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction